(R)-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-one

Description

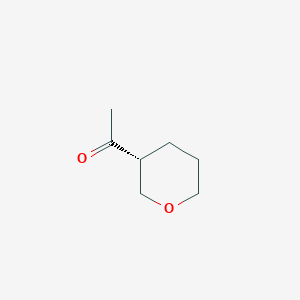

(R)-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-one is a chiral ketone featuring a tetrahydro-2H-pyran (oxane) ring substituted at the 3-position with an acetyl group.

Properties

Molecular Formula |

C7H12O2 |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

1-[(3R)-oxan-3-yl]ethanone |

InChI |

InChI=1S/C7H12O2/c1-6(8)7-3-2-4-9-5-7/h7H,2-5H2,1H3/t7-/m1/s1 |

InChI Key |

OYUIDNXVSDOHKE-SSDOTTSWSA-N |

Isomeric SMILES |

CC(=O)[C@@H]1CCCOC1 |

Canonical SMILES |

CC(=O)C1CCCOC1 |

Origin of Product |

United States |

Preparation Methods

Core Synthetic Approach

The synthesis primarily involves constructing the tetrahydropyran ring and introducing the ethanone moiety with stereochemical control. The general route can be summarized as:

- Formation of the tetrahydropyran ring via cyclization of suitable precursors.

- Introduction of the ethanone group through acylation or related carbonyl-forming reactions.

- Enantioselective resolution or asymmetric synthesis to obtain the (R)-enantiomer.

Formation of the Tetrahydropyran Ring

The tetrahydropyran ring can be synthesized via acid-catalyzed cyclization of precursors such as 1,5-hexanediol derivatives or related diols. The process involves:

- Protonation of hydroxyl groups to generate carbocations or oxonium intermediates.

- Intramolecular nucleophilic attack to form the six-membered ring.

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| Cyclization | Acid catalyst (e.g., p-toluenesulfonic acid) | Ring closure of diol precursor |

Introduction of the Ethanone Group

The ethanone moiety is introduced via Friedel-Crafts acylation :

- Reagents: Acetyl chloride (CH₃COCl), Lewis acid catalyst such as aluminum chloride (AlCl₃).

- Reaction: The acyl chloride reacts with the tetrahydropyran ring or its precursor to form the corresponding ketone.

This step often requires strict control of temperature (0°C to room temperature) to prevent polyacylation or side reactions.

Stereoselective Synthesis and Enantiomeric Purity

Achieving the (R)-configuration involves:

- Use of chiral auxiliaries or chiral catalysts during the cyclization or acylation steps.

- Chiral resolution post-synthesis via chiral chromatography or recrystallization.

According to recent research, semi-preparative liquid chromatography with chiral stationary phases effectively separates enantiomers, as demonstrated in the synthesis of analogous compounds.

Industrial and Laboratory Optimization

In industrial settings, synthesis is optimized via:

- Flow chemistry techniques to enhance yield and reproducibility.

- High-pressure reactors for improved reaction rates.

- Advanced purification such as distillation and chromatography to attain high purity.

Reaction Mechanisms and Chemical Rationale

Ring Closure via Acid-Catalyzed Cyclization

The cyclization of diol precursors proceeds through protonation of hydroxyl groups, forming carbocations that undergo intramolecular nucleophilic attack, resulting in tetrahydropyran formation.

Acylation via Friedel-Crafts Reaction

The acylation involves the electrophilic attack of acetyl chloride activated by AlCl₃ on the electron-rich tetrahydropyran ring, leading to the formation of the ethanone substituent at the 3-position.

Stereochemical Control

Chiral centers are introduced or preserved through:

- Use of chiral catalysts such as BINOL-derived phosphoric acids.

- Chiral auxiliaries attached temporarily to the substrate.

- Enantioselective resolution techniques, including chiral chromatography.

Data Tables Summarizing Reaction Conditions and Yields

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Ring formation | Diol precursor | Acid catalysis, reflux | 75-85 | Purity depends on catalyst choice |

| Acylation | Acetyl chloride, AlCl₃ | 0°C to room temp | 70-80 | Control of temperature prevents side reactions |

| Enantiomeric resolution | Chiral chromatography | Ambient conditions | Variable | Achieves >99% enantiomeric excess |

Research Outcomes and Validation

Recent studies demonstrate that:

- Chiral resolution techniques yield high enantiomeric purity (>99% ee).

- Reaction optimization enhances yields, reduces by-products, and ensures stereochemical fidelity.

- Molecular docking studies confirm the importance of stereochemistry in biological activity, emphasizing the need for enantioselective synthesis.

Chemical Reactions Analysis

Types of Reactions

®-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound may be studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.

Medicine

In medicinal chemistry, ®-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-one could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs.

Industry

Industrially, the compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its reactivity and functional groups make it a versatile intermediate.

Mechanism of Action

The mechanism of action of ®-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the context in which the compound is used.

Comparison with Similar Compounds

1-(Tetrahydro-2H-pyran-4-yl)ethan-1-one

- Key Difference : The ketone group is located at the 4-position of the tetrahydro-2H-pyran ring instead of the 3-position.

- Implications : Positional isomerism can influence steric and electronic environments. For example, the 4-isomer may exhibit different solubility or crystallinity due to symmetry variations in the pyran ring. This compound is referenced in patent literature (CAS 137052-08-5), suggesting its utility in proprietary synthetic routes .

Functional Group Variants

3-Ethyltetrahydro-2H-pyran-2-one

- Key Difference : This compound is a lactone (cyclic ester) rather than a ketone.

- Implications : Lactones undergo ring-opening reactions under acidic or basic conditions, whereas ketones participate in nucleophilic additions or reductions. The lactone structure (CAS 32821-68-4) has been synthesized via methods involving ethyl group incorporation, as reported in Journal of Organic Chemistry .

Heterocyclic and Aromatic Substituted Ketones

1-(4-Bromophenyl)-2-(thiophen-2-yl)ethan-1-one Derivatives

- Key Difference : These compounds feature aromatic substituents (e.g., bromophenyl, thiophene) linked to the ketone.

- Such derivatives are synthesized via palladium-catalyzed cross-coupling reactions, as seen in , but their complexity contrasts with the simpler pyran-based target compound .

1,3,4-Thiadiazole Derivatives

- Key Difference: Derived from ethanone precursors, these compounds incorporate a thiadiazole ring.

- Implications : The thiadiazole moiety confers antimicrobial activity, as demonstrated against E. coli and C. albicans. Synthesis involves hydrazinecarbothioamide intermediates, highlighting a divergent synthetic pathway compared to the target compound .

Physicochemical Properties

While direct data for (R)-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-one are unavailable, analogs provide insights:

- Melting Points : For example, 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one melts at 137.3–138.5°C, indicating that substituents like sulfoxides significantly elevate melting points compared to simpler pyranyl ketones .

- Solubility : Oxygen-rich pyran rings generally enhance water solubility, whereas brominated or aromatic substituents increase hydrophobicity.

Tabulated Comparison of Key Compounds

Q & A

Basic: What are the key considerations for synthesizing (R)-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-one with high enantiomeric purity?

To achieve high enantiomeric purity, focus on reaction conditions such as solvent choice (e.g., tetrahydrofuran for improved solubility), temperature control (room temperature to mild heating), and inert atmosphere (nitrogen to prevent oxidation). Catalytic asymmetric methods, such as organocatalysis or chiral auxiliaries, are critical for stereochemical control. For example, mercury sulfate (HgSO₄) in acidic conditions can stabilize intermediates during cyclization steps .

Basic: What analytical techniques are recommended for confirming the structure and purity of (R)-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-one?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation, particularly ¹H and ¹³C NMR to verify the tetrahydro-2H-pyran ring and acetyl group. Mass spectrometry (MS) provides molecular weight validation. High-Performance Liquid Chromatography (HPLC) with chiral columns quantifies enantiomeric excess. Residual solvents and impurities should be analyzed via Gas Chromatography (GC) .

Basic: What safety precautions are necessary when handling (R)-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-one in laboratory settings?

Use personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Ensure adequate ventilation or fume hoods to avoid inhalation. Store the compound in a cool, dry place away from incompatible materials (e.g., strong oxidizers). In case of eye contact, rinse immediately with water for 15 minutes and seek medical attention .

Advanced: How can researchers optimize reaction conditions to minimize byproduct formation during synthesis?

Byproduct formation can be reduced by:

- Solvent optimization : Polar aprotic solvents like DMF or dichloromethane improve reaction homogeneity.

- Catalyst screening : Transition-metal catalysts (e.g., palladium on carbon) enhance selectivity.

- Stepwise monitoring : Use TLC or in-situ IR spectroscopy to track reaction progress.

- Temperature gradients : Gradual heating avoids exothermic side reactions. For example, neutralization with sodium bicarbonate post-reaction minimizes acidic byproducts .

Advanced: What strategies resolve contradictions between computational predictions and experimental stability data?

Discrepancies often arise from unaccounted variables (e.g., trace moisture, light exposure). Cross-validate with:

- Accelerated stability studies : Expose the compound to stress conditions (e.g., 40°C/75% RH) and monitor degradation via HPLC.

- Computational recalibration : Adjust density functional theory (DFT) models to include solvent effects or protonation states.

- Multi-analytical corroboration : Combine NMR, X-ray crystallography, and MS to confirm degradation pathways .

Advanced: How can enantiomeric excess be quantified, and what chiral separation methods are applicable?

- Chiral HPLC : Use columns with cellulose- or amylase-based stationary phases (e.g., Chiralpak® AD-H).

- Polarimetry : Measure optical rotation and compare to pure enantiomer standards.

- NMR with chiral shift reagents : Europium complexes induce diastereomeric splitting in spectra.

- Capillary Electrophoresis (CE) : Chiral selectors like cyclodextrins enhance resolution .

Basic: Where can researchers access authoritative data on the compound’s physical and chemical properties?

Reliable sources include:

- PubChem : For molecular weight, boiling points, and spectral data.

- EPA DSSTox : Regulatory and toxicity profiles.

- ECHA : Compliance data under REACH regulations.

- CAS Common Chemistry : Licensed under CC-BY-NC 4.0 for non-commercial use .

Advanced: What methodologies are recommended for studying the compound’s reactivity under varying pH and temperature conditions?

- Kinetic studies : Use stopped-flow techniques to monitor reaction rates at different pH levels (e.g., 1M H₂SO₄ for acidic conditions).

- Thermogravimetric Analysis (TGA) : Assess thermal stability up to decomposition thresholds.

- pH-dependent NMR : Track protonation states of functional groups.

- Controlled degradation experiments : Isolate intermediates under oxidative (e.g., H₂O₂) or reductive (e.g., NaBH₄) conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.